molecular formula C22H28O6 B188103 Calanolide E CAS No. 142566-61-8

Calanolide E

Cat. No.: B188103
CAS No.: 142566-61-8
M. Wt: 388.5 g/mol
InChI Key: QVXVUACNNIWBIU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calanolide E involves several steps, starting from phloroglucinol and butyrylacetic acid ethyl ester. The cyclization of these compounds in the presence of concentrated sulfuric acid yields 5,7-dihydroxy-4-propyl-2H-1-benzopyran-2-one. This intermediate is then condensed with propionyl chloride using aluminum chloride in nitrobenzene to produce the 8-propionyl derivative. Further cyclization with 3-hydroxy-3-methylbutyraldehyde dimethylacetal in refluxing pyridine forms the benzodipyran structure. The final steps involve cyclization with paraldehyde or acetaldehyde dimethylacetal using p-toluenesulfonic acid and trifluoroacetic acid in pyridine at high temperatures, followed by reduction with sodium borohydride and cerium chloride in ethanol .

Industrial Production Methods: Due to the complexity and low yield of natural extraction, industrial production of this compound relies on total synthesis methods. These methods are optimized for scalability and cost-effectiveness, ensuring a consistent supply of the compound for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Calanolide E undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives with potential biological activities.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new analogs.

    Substitution: Substitution reactions, particularly at the hydroxyl and methyl groups, can yield a variety of derivatives with altered pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acylated derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Calanolide E has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of dipyranocoumarins.

    Biology: Its antiviral properties make it a valuable tool for studying viral replication and inhibition mechanisms.

    Medicine: this compound is being investigated for its potential use in antiviral therapies, particularly against HIV.

Mechanism of Action

Calanolide E exerts its effects primarily through the inhibition of reverse transcriptase, an enzyme crucial for the replication of HIV. By binding to the enzyme’s active site, this compound prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication. This mechanism is similar to that of other non-nucleoside reverse transcriptase inhibitors, but this compound’s unique structure allows it to overcome certain drug-resistant mutations .

Comparison with Similar Compounds

    Calanolide A: Another member of the calanolide family, known for its potent anti-HIV activity.

    Calanolide B (Costatolide): Similar in structure to Calanolide A, with comparable antiviral properties.

    Dihydrocalanolide B: A reduced form of Calanolide B with distinct biological activities.

Uniqueness: Calanolide E stands out due to its unique structural features and its ability to inhibit drug-resistant strains of HIV. Unlike other calanolides, this compound has shown a broader spectrum of activity against various viral strains, making it a promising candidate for further therapeutic development .

Biological Activity

Calanolide E is a naturally occurring compound derived from the Calophyllum species, particularly Calophyllum inophyllum. This compound has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

This compound belongs to a class of compounds known as calanolides, which are characterized by their unique structural features that contribute to their biological activities. The compound is structurally similar to other calanolides, such as Calanolide A, which has been extensively studied for its anti-HIV properties. The mechanism of action of this compound is believed to involve inhibition of reverse transcriptase (RT) in HIV-1, similar to Calanolide A. Studies indicate that this compound may act early in the viral life cycle, preventing the replication of the virus.

Anti-HIV Properties

This compound has demonstrated significant antiviral activity against HIV-1. Research indicates that it possesses non-nucleoside reverse transcriptase inhibitor (NNRTI) properties. The effective concentration (EC50) values for this compound against various strains of HIV-1 have been reported to be in the low micromolar range, indicating potent activity.

Compound EC50 (µM) Activity
This compound0.10 - 0.17Inhibits HIV-1 replication
Calanolide A0.02 - 0.5Inhibits HIV-1 replication

Studies have shown that this compound is selectively active against HIV-1 but not against HIV-2 or simian immunodeficiency virus (SIV), making it a promising candidate for further development as an anti-HIV therapeutic agent.

The mechanism through which this compound exerts its antiviral effects involves binding to the reverse transcriptase enzyme. This binding inhibits the enzyme's activity, thereby preventing viral replication. Kinetic analyses suggest that this compound may bind to multiple sites on the RT enzyme, a characteristic that distinguishes it from other NNRTIs.

Anticancer Activity

In addition to its antiviral properties, this compound has also been investigated for its anticancer potential. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines with IC50 values indicating significant antiproliferative activity.
    Cell Line IC50 (µM)
    Raji (Burkitt's lymphoma)290
    HeLa (cervical carcinoma)200
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Combination Therapy : Preliminary findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, potentially reducing side effects associated with higher doses of traditional therapies.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are still under investigation; however, initial studies suggest favorable absorption and distribution characteristics. Animal studies indicate that the compound can cross the blood-brain barrier, which may be advantageous for treating central nervous system infections or cancers.

Safety Profile

Clinical trials assessing the safety profile of related compounds like Calanolide A have shown minimal adverse effects at therapeutic doses. Commonly reported side effects include mild gastrointestinal disturbances and transient dizziness.

Properties

IUPAC Name

5-hydroxy-6-(3-hydroxy-2-methylbutanoyl)-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-6-7-13-10-15(24)27-21-16(13)20-14(8-9-22(4,5)28-20)19(26)17(21)18(25)11(2)12(3)23/h8-9,11-13,23,26H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXVUACNNIWBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)OC2=C(C(=C3C=CC(OC3=C12)(C)C)O)C(=O)C(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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